molecular formula C8H8O2S B3386776 3-Thiophen-3-yl-acrylic acid methyl ester CAS No. 75754-85-7

3-Thiophen-3-yl-acrylic acid methyl ester

Cat. No. B3386776
CAS RN: 75754-85-7
M. Wt: 168.21 g/mol
InChI Key: ZBUKIESAKFXOHF-NSCUHMNNSA-N
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Description

3-Thiophen-3-yl-acrylic acid methyl ester is a synthetic intermediate . It has a molecular formula of C8H8O2S and a molecular weight of 168.21 .


Synthesis Analysis

The synthesis of this compound involves refluxing 3TA in dry methanol with a drop of concentrated sulfuric acid for 24 hours . The monomer is then purified by evaporating the methanol and extracting it with diethyl ether .


Molecular Structure Analysis

Quantum chemical calculations on small idealized systems of poly (this compound) have been performed to propose a model for this polymer . The model is defined by both the head-to-tail polymer linkages and the conformation of the acrylic acid methyl ester side groups .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide . Its molecular formula is C8H8O2S and it has a molecular weight of 168.21 .

Scientific Research Applications

Electronic and Structural Properties

  • Polythiophene Derivative Properties : 3-Thiophen-3-yl-acrylic acid methyl ester is used in polythiophene derivatives, exhibiting solubility in polar solvents. Quantum chemical calculations suggest a model based on head-to-tail polymer linkages and the conformation of the acrylic acid methyl ester side groups. This model aligns well with experimental UV–visible experiments, indicating its relevance in understanding the electronic properties of polymers (Bertran et al., 2007).

Chemical Synthesis and Functionalization

  • Electrophilic Reactions with Thiophene Moieties : In electrophilic reactions, compounds like methyl 3-(thien-2-yl)acrylate demonstrate regioselectivity at the thienyl rings. This characteristic is vital for creating complex molecules with specific functional groups, beneficial in various chemical syntheses (Yang et al., 2000).

Solar Cell Applications

  • Organic Sensitizers in Solar Cells : As an organic sensitizer, this compound plays a crucial role in solar cell applications. Its integration into organic sensitizers shows high incident photon to current conversion efficiency, underlining its potential in renewable energy technologies(Kim et al., 2006).

Photoconductivity and Electrochromic Properties

  • Photoconducting Nonlinear Optical Polymers : This compound contributes to the synthesis of photoconducting nonlinear optical side-chain polymers. These polymers show significant photoconductivity and nonlinear optical properties, making them suitable for advanced photonic applications (Kim et al., 1999).
  • Electrochromic Properties in Polymers : In the realm of electrochromic materials, this compound helps create polymers with aesthetically appealing color changes and good switching times. These properties are critical for applications in smart windows and displays (Sacan et al., 2006).

properties

IUPAC Name

methyl (E)-3-thiophen-3-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-10-8(9)3-2-7-4-5-11-6-7/h2-6H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUKIESAKFXOHF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of potassium t-butoxide (61.5 g, 0.55 mol) in THF (800 mL) was cooled in an ice bath and trimethylphospbonoacetate (98 mL, 0.60 mol) in THF (100 mL) was slowly added. After 45 min, thiophene 3-carboxaldehyde (50 mL, 0.55 mol) in THF (100 mL) was slowly added while stirred in the ice bath. The mi,suture was allowed to warm to rt and stirred for 16 h. The reaction was quenched with 5% sulfuric acid (300 mL) and extracted twice with ether. The organic layers were each washed with brine, dried over magnesium sulfate, combined and concentrated. The residue was purified by FC (10% ethyl acetate in hexanes) and then crystallized from hexanes to give the title compound (71.3 g).
Quantity
61.5 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of potassium t-butoxide (61.5 g, 0.55 mol) in THF (800 mL) was cooled in an ice bath and trimethylphosphonoacetate (98 mL, 0.60 mol) in THF (100 mL) was slowly added. After 45 min, thiophene 3-carboxaldehyde (50 mL, 0.55 mol) in THF (100 mL) was slowly added while stirred in the ice bath. The mixture was allowed to warm to rt and stirred for 16 h. The reaction was quenched with 5% sulfuric acid (300 mL) and extracted twice with ether. The organic layers were each washed with brine, dried over magnesium sulfate, combined and concentrated. The residue was purified by FC (10% ethyl acetate in hexanes) and then crystallized from hexanes to give the title compound (71.3 g).
Quantity
61.5 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
trimethylphosphonoacetate
Quantity
98 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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